molecular formula C28H28N4O3 B2480478 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 896353-44-9

3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2480478
CAS RN: 896353-44-9
M. Wt: 468.557
InChI Key: HGDUCBSDLHUBHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones, and related derivatives, often involves the cyclization of appropriate precursors, such as 2-aminobenzonitriles, in the presence of carbon dioxide and catalytic agents. Methods have been developed using basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as catalysts, offering green and efficient protocols for producing these compounds under solvent-free conditions (Patil et al., 2009). Another noteworthy method involves cesium carbonate catalysis, which efficiently converts 2-aminobenzonitriles and carbon dioxide into quinazoline-2,4(1H,3H)-diones (Patil et al., 2008).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione, showcases significant aspects such as the formation of cyclic dipeptides and their crystalline forms. These structures often demonstrate various hydrogen bonding patterns and conformations, indicative of their complex chemical behavior and potential for forming polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, including cyclization, substitution, and interaction with nucleophiles, leading to a diverse array of structural motifs and functional groups. These reactions are critical for further modifications and applications of these compounds in various fields (Markosyan et al., 2018).

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The derivatives displayed promising cytotoxicity, suggesting their potential as anticancer agents (Poorirani et al., 2018).

Antimicrobial Activity

Another area of application for quinazoline derivatives is in antimicrobial treatments. Research on substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones showed these compounds possess significant antibacterial and antifungal activities. This highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).

Synthesis and Chemical Transformations

Quinazoline derivatives are also important in chemical synthesis and transformations. Studies have detailed the synthesis of various quinazoline-2,4(1H,3H)-diones using different methods, including the use of carbon dioxide as a reagent, highlighting the versatility and potential for creating diverse quinazoline-based compounds for various applications (Patil et al., 2008).

properties

IUPAC Name

3-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-7-8-20(2)25(17-19)30-13-15-31(16-14-30)26(33)22-11-9-21(10-12-22)18-32-27(34)23-5-3-4-6-24(23)29-28(32)35/h3-12,17H,13-16,18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUCBSDLHUBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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